Ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate is a complex organic compound with a fused benzothiophene ring system.
- Its structure includes an ethyl ester group, an amino group, a bromine atom, and a carboxylate group.
- This compound belongs to the class of pyrazoline derivatives, which have gained attention due to their biological and pharmacological activities .
Preparation Methods
- The synthesis of this compound involves the reaction of a suitable chalcone (a precursor containing a carbonyl group) with p-hydrazinobenzenesulfonamide hydrochloride.
- The reaction takes place in ethanol with the presence of glacial acetic acid, resulting in the formation of Ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate .
- Monitoring the reaction by thin-layer chromatography (TLC) ensures its progress.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes, such as oxidative stress and enzyme inhibition.
Industry: May serve as an intermediate in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism remains an active area of research.
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate’s uniqueness lies in its specific substitution pattern and fused ring system.
- Similar compounds include other pyrazoline derivatives, such as those with different substituents on the benzothiophene ring.
Properties
Molecular Formula |
C19H15Br2NO4S |
---|---|
Molecular Weight |
513.2 g/mol |
IUPAC Name |
ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H15Br2NO4S/c1-2-25-19(24)15-12-7-8-13(21)16(17(12)27-18(15)22)26-9-14(23)10-3-5-11(20)6-4-10/h3-8H,2,9,22H2,1H3 |
InChI Key |
WLMZUCVJDIRKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(=O)C3=CC=C(C=C3)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.